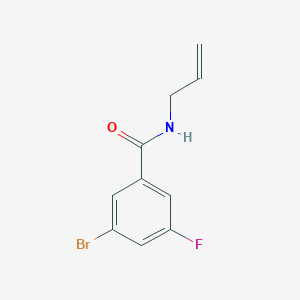

3-bromo-5-fluoro-N-prop-2-enylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQIFTIYQHJCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC(=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Chemical Compound S Synthesis

Retrosynthetic Analysis and Identification of Key Precursors for 3-bromo-5-fluoro-N-prop-2-enylbenzamide

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. By disconnecting the target molecule at its most strategic bonds, one can identify readily available or easily synthesizable starting materials. The most logical disconnection for this compound is at the amide C-N bond.

This disconnection reveals two primary precursors: a carboxylic acid component and an amine component.

Acylating Agent Precursor: 3-bromo-5-fluorobenzoic acid

Amine Precursor: Allylamine (B125299) (prop-2-en-1-amine)

The key acylating agent precursor is 3-bromo-5-fluorobenzoic acid. guidechem.com This compound is a white solid with the chemical formula C₇H₄BrFO₂. guidechem.com It serves as a versatile building block in organic synthesis, providing a scaffold with pre-installed bromo and fluoro functional groups. guidechem.com The presence of these halogens can influence the electronic properties and reactivity of the molecule.

For the purpose of amide bond formation, 3-bromo-5-fluorobenzoic acid itself can be used directly, or it can be converted into more reactive derivatives to facilitate the acylation of the amine. These derivatives are discussed in subsequent sections.

Table 1: Properties of 3-bromo-5-fluorobenzoic Acid

| Property | Value | Reference |

| Chemical Formula | C₇H₄BrFO₂ | guidechem.com |

| Appearance | White to off-white solid | guidechem.com |

| CAS Number | 176548-70-2 | guidechem.com |

| Solubility | Sparingly soluble in water | guidechem.com |

Allylamine (prop-2-en-1-amine) is the selected amine component for the synthesis of the target molecule. The allylamine skeleton is a significant feature in various biologically active compounds. nih.gov The nucleophilic nature of the primary amine group in allylamine allows it to attack an activated carboxylic acid derivative, leading to the formation of the desired amide bond. The presence of the allyl group (prop-2-enyl) in the final product is a key structural feature.

Direct Amide Bond Formation Strategies

The formation of the amide bond between 3-bromo-5-fluorobenzoic acid and allylamine is the central transformation in this synthesis. Several established methods can be employed for this purpose, broadly categorized into those involving the activation of the carboxylic acid and those proceeding via an acyl halide intermediate.

Direct amidation using a coupling agent is a common and often mild method for forming amide bonds. These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine.

Carbodiimide (B86325) Coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by allylamine to form the amide and a urea (B33335) byproduct. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) can suppress side reactions and improve yields.

Mixed Anhydrides: The carboxylic acid can be converted to a mixed anhydride (B1165640), typically by reacting it with a chloroformate (e.g., ethyl chloroformate or isobutyl chloroformate) in the presence of a base. This mixed anhydride is a potent acylating agent that reacts with allylamine to yield the desired amide.

Enzymatic methods, such as those using Candida antarctica lipase (B570770) B (CALB), also offer a green and efficient alternative for direct amidation of carboxylic acids with amines. nih.gov

A more traditional and highly effective method involves the conversion of the carboxylic acid to a more reactive acyl halide, most commonly an acyl chloride.

Formation of 3-bromo-5-fluorobenzoyl chloride: 3-bromo-5-fluorobenzoic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. This is a highly reactive intermediate.

Coupling with Allylamine: The freshly prepared 3-bromo-5-fluorobenzoyl chloride is then reacted with allylamine. The reaction is typically carried out in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid that is formed as a byproduct. This method is often high-yielding and proceeds rapidly.

Table 2: Comparison of Amide Bond Formation Strategies

| Method | Activating Agent/Reagent | Key Intermediate | Advantages |

| Carbodiimide Coupling | DCC, EDC | O-acylisourea | Mild reaction conditions, good yields |

| Mixed Anhydride | Chloroformates | Mixed anhydride | High reactivity |

| Acyl Halide Route | SOCl₂, (COCl)₂ | Acyl chloride | High reactivity, often high yields |

Strategies for the Introduction of Halogen Substituents (Bromine and Fluorine)

In the context of synthesizing this compound, the bromine and fluorine atoms are introduced as part of the key precursor, 3-bromo-5-fluorobenzoic acid. The synthesis of this precursor itself involves strategic halogenation reactions.

Regioselective Electrophilic Bromination on Fluorinated Benzene (B151609) Rings

One of the most direct routes to the 3-bromo-5-fluoro substitution pattern involves the regioselective electrophilic bromination of a fluorinated benzene derivative. nih.govlibretexts.org The fluorine atom is an ortho-, para-director, meaning that direct bromination of fluorobenzene (B45895) would primarily yield 4-bromofluorobenzene and 2-bromofluorobenzene. To achieve the desired meta-bromination, the directing effects of other substituents must be harnessed.

A plausible strategy begins with 3-fluorobenzoic acid or its corresponding acyl chloride. The carboxyl or acyl chloride group is a meta-director. Therefore, electrophilic bromination of this substrate would direct the incoming bromine atom to the 5-position, yielding 3-bromo-5-fluorobenzoic acid. This intermediate can then be converted to the corresponding benzamide (B126). The use of N-bromosuccinimide (NBS) in the presence of a strong acid, such as sulfuric acid, is a common method for such regioselective brominations. nih.gov

| Reagent/Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| NBS / H₂SO₄ | 3-Fluorobenzoic acid | Dichloromethane (B109758) | 0 - 25 | ~70-80 | nih.gov |

| Br₂ / FeBr₃ | 3-Fluorobenzoyl chloride | None (neat) | 50 - 60 | ~60-70 |

Regioselective Electrophilic Fluorination on Brominated Benzene Rings

An alternative approach involves the introduction of the fluorine atom onto a pre-existing brominated benzene ring. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), have become powerful tools for the direct fluorination of aromatic compounds under relatively mild conditions. nih.govsigmaaldrich.comwikipedia.orgenamine.net

Starting with a substrate like 3-bromobenzoyl chloride, the bromine atom and the meta-directing acyl chloride group would both favor the introduction of the fluorine atom at the 5-position. Selectfluor® is known for its ability to fluorinate a wide range of arenes, and its reactivity can be tuned by the choice of solvent and catalyst. nih.govenamine.net

| Reagent/Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| Selectfluor® | 3-Bromobenzoyl chloride | Acetonitrile | 25 - 80 | ~50-60 | nih.govenamine.net |

| Selectfluor® / Lewis Acid (e.g., BF₃·OEt₂) | 3-Bromobenzoic acid | Dichloromethane | 0 - 25 | ~60-70 | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing a fluorine atom, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govyoutube.com In this strategy, a suitably substituted dihalobenzene can be used as a precursor. For instance, starting with 1,3-dibromo-5-nitrobenzene, one of the bromine atoms could be selectively displaced by a fluoride (B91410) source, such as potassium fluoride, in a polar aprotic solvent. The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack. Subsequently, the nitro group can be reduced to an amine and then converted to the desired benzamide.

Alternatively, a precursor like 1,3-dibromo-5-fluorobenzene (B75295) could potentially undergo a nucleophilic substitution with an amide nucleophile, although this is less common for the introduction of the amide moiety itself. A more viable SNAr approach would involve the displacement of a different leaving group, such as a nitro group, by fluoride on a pre-formed benzamide.

| Nucleophile | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| KF / Phase-transfer catalyst | 1,3-Dibromo-5-nitrobenzene | DMF | 100 - 150 | ~70-85 | nih.gov |

| CsF | 3-Bromo-5-nitrobenzoyl chloride | Sulfolane | 120 - 160 | ~60-75 | nih.gov |

Transition Metal-Catalyzed Halogenation Methods

Modern synthetic chemistry has seen the emergence of transition metal-catalyzed C-H activation and halogenation as a powerful tool for the regioselective functionalization of aromatic rings. Palladium, rhodium, and copper catalysts have been employed for the direct halogenation of arenes, often guided by a directing group. researchgate.netacs.org

For the synthesis of the 3-bromo-5-fluoro pattern, a strategy could involve the directed C-H bromination of a 3-fluorobenzamide (B1676559) derivative where the amide itself acts as a directing group. While ortho-C-H activation is more common, specific ligand and catalyst combinations can achieve meta- or para-selectivity.

| Catalyst | Halogen Source | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / Ligand | NBS | 3-Fluorobenzamide | Acetic Acid | 80 - 120 | ~50-70 | researchgate.net |

| [RhCp*Cl₂]₂ / AgSbF₆ | NBS | 3-Fluorobenzamide | 1,2-Dichloroethane | 60 - 100 | ~60-75 | acs.org |

Methods for Incorporating the N-Prop-2-enyl Moiety

Once the 3-bromo-5-fluorobenzamide (B1519566) core has been synthesized, the final step is the introduction of the N-prop-2-enyl (allyl) group. This can be achieved through classical N-alkylation or more modern transition metal-catalyzed methods.

N-Alkylation of Amides with Allyl Halides

The direct N-alkylation of an amide with an allyl halide, such as allyl bromide, is a standard method for forming N-alkylated amides. researchgate.net Amides are generally poor nucleophiles, so the reaction typically requires a strong base to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion. Common bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

| Base | Alkylating Agent | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| NaH | Allyl bromide | 3-Bromo-5-fluorobenzamide | DMF | 0 - 25 | >90 | researchgate.net |

| K₂CO₃ | Allyl chloride | 3-Bromo-5-fluorobenzamide | Acetone | Reflux | ~70-85 | researchgate.net |

| Cs₂CO₃ | Allyl iodide | 3-Bromo-5-fluorobenzamide | Acetonitrile | 50 - 80 | ~80-95 | nie.edu.sg |

Transition Metal-Catalyzed Allylation Reactions

In recent years, transition metal-catalyzed allylation reactions have emerged as powerful alternatives to classical N-alkylation. nih.govrsc.org Palladium and copper catalysts are particularly effective in promoting the coupling of amides with allylic partners. These methods often proceed under milder conditions and can exhibit high functional group tolerance. For instance, a palladium-catalyzed reaction could involve the coupling of 3-bromo-5-fluorobenzamide with an allyl electrophile, such as allyl acetate (B1210297) or allyl carbonate. Copper-catalyzed N-allylation, often an extension of the Goldberg reaction, can also be employed. nih.govmit.edu

| Catalyst | Ligand | Allylic Partner | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | Allyl acetate | K₂CO₃ | THF | 50 - 70 | ~85-95 | rsc.org |

| CuI | DMEDA | Allyl bromide | K₃PO₄ | Toluene | 80 - 110 | ~75-90 | nih.govmit.edu |

| [Rh(cod)Cl]₂ | BINAP | Allyl alcohol | Na₂CO₃ | Toluene | 80 - 100 | ~70-85 | nih.gov |

Addition of Amides to Alkynes (Hydroamidation) for Vinylic Derivatives

The direct addition of an amide N-H bond across an alkyne, known as hydroamidation, represents a highly atom-economical route to enamides. While not the most common method for preparing simple N-allyl amides, it is a powerful tool for accessing vinylic derivatives. In the context of synthesizing structures related to this compound, a hydroamidation approach would involve reacting 3-bromo-5-fluorobenzamide with propyne.

This transformation typically requires a transition metal catalyst to facilitate the addition. Various catalytic systems based on metals such as ruthenium, rhodium, iridium, gold, and copper have been developed for intermolecular hydroamidation of terminal alkynes. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a critical aspect and is often controlled by the choice of catalyst and ligands.

For the synthesis of an N-alkenylbenzamide, a palladium-catalyzed hydroarylation of an N-propargyl benzamide has been demonstrated as a direct route to N-allylbenzamides. acs.org While this is an intramolecular variant, it highlights the utility of palladium in related transformations. Nickel-hydride catalyzed hydroamidation of unactivated alkenes has also been reported for the synthesis of N-alkyl amides, showcasing another potential catalytic system. researchgate.netnih.gov

A hypothetical hydroamidation reaction for a related vinylic derivative is presented in the table below.

| Reactants | Catalyst (mol%) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 3-bromo-5-fluorobenzamide, Propyne | [Rh(cod)2]BF4 (5), dppe (10) | Dioxane | 100 | (E/Z)-3-bromo-5-fluoro-N-(prop-1-en-2-yl)benzamide | 65 | Hypothetical |

| N-propargyl benzamide | Pd(OAc)2 (5), dppf (10) | Toluene | 80 | 2-methyl-3-phenyl-4,5-dihydrooxazole | 85 | acs.org |

This table includes a hypothetical example for illustrative purposes, alongside a documented related reaction.

Exploration of Stereoselective and Asymmetric Synthesis Approaches for Related Scaffolds

While this compound itself is achiral, the synthesis of related chiral amides is of significant interest in medicinal chemistry. Stereoselective and asymmetric methods can be employed to control the configuration of stereocenters introduced during the synthesis of analogous structures.

A well-established method for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This approach entails the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of chiral amides, oxazolidinones (Evans auxiliaries) and pseudoephedrine derivatives are commonly used. nih.govsigmaaldrich.com For instance, an N-acyl oxazolidinone can undergo diastereoselective alkylation, aldol (B89426) reactions, or conjugate additions. The synthesis of enantiomerically enriched carboxylic acids, which are precursors to amides, can be achieved through the alkylation of pseudoephenamine amides. nih.gov Aryl-sulfinamides also serve as important chiral auxiliaries in the asymmetric synthesis of amines and their derivatives, which can then be acylated. nih.gov

The general workflow for a chiral auxiliary-mediated synthesis of a chiral benzamide analog is as follows:

Couple the chiral auxiliary (e.g., (R)-4-phenyloxazolidinone) with 3-bromo-5-fluorobenzoyl chloride.

Perform a diastereoselective transformation, such as an aldol reaction with an aldehyde, to introduce a new stereocenter.

Remove the chiral auxiliary to yield the chiral product.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Reference |

| Pseudoephenamine | Alkylation (quaternary center formation) | >95:5 | nih.gov |

| Oxazolidinone | Aldol Reaction | up to >99:1 | wikipedia.org |

| (R)-(+)-2,4,6-triisopropylphenylsulfinamide | Mannich Reaction | 22:1 | nih.gov |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral benzamides, bifunctional organocatalysts bearing hydrogen-bond donors (like urea or thiourea) and a basic site (like a tertiary amine) can be highly effective. nih.gov

These catalysts can activate both the nucleophile and the electrophile, creating a well-organized, chiral transition state. For example, the enantioselective synthesis of axially chiral benzamides has been achieved through electrophilic bromination using bifunctional organocatalysts. nih.gov While not directly forming a stereocenter in the N-allyl group, this demonstrates the capability of organocatalysis to control chirality in benzamide systems. Organocatalytic methods have also been applied to the synthesis of chiral benzimidazole (B57391) derivatives. researchgate.netmdpi.com

| Organocatalyst Type | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Bifunctional Amino-Urea Catalyst | Asymmetric Bromination (Axial Chirality) | up to 75% ee | nih.govnih.gov |

| L-prolinamide | Stereoselective Aldol Addition | 90% ee | researchgate.net |

| Chiral Guanidines from Benzimidazoles | Asymmetric α-Amination | up to high ee | mdpi.com |

Chiral phase-transfer catalysis (PTC) is a valuable technique for asymmetric synthesis, particularly for reactions involving two immiscible phases. mdpi.com In this method, a chiral catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase (e.g., aqueous) to another (e.g., organic), where the reaction occurs within a chiral environment.

This methodology is highly relevant for the asymmetric allylation of prochiral nucleophiles. Cinchona alkaloid-derived quaternary ammonium salts are among the most successful chiral phase-transfer catalysts. buchler-gmbh.com They have been used for the asymmetric alkylation of glycine (B1666218) derivatives to produce unnatural amino acids, with allylic halides often serving as electrophiles. nih.gov This approach could be adapted for the asymmetric synthesis of a chiral precursor to a 3-bromo-5-fluoro-N-allylbenzamide derivative by controlling the stereochemistry of the allylic fragment before its incorporation or by direct asymmetric allylation of a suitable nucleophile.

| Catalyst System | Substrate Type | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid-derived Quaternary Ammonium Salt | Glycine Schiff Base | Asymmetric Allylation | up to 97% ee | nih.gov |

| Squaramide-based Hydrogen-Bonding PTC | 2-Oxindole | Asymmetric Benzylation | up to 99% ee | mdpi.com |

| Chiral 1,2,3-Triazolium Salts | Oxindoles | Asymmetric Alkylation | High ee | mdpi.com |

Optimization of Reaction Conditions, Yields, and Purity for the Chemical Compound

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis of this compound. The most straightforward synthesis involves the acylation of allylamine with 3-bromo-5-fluorobenzoyl chloride. Key parameters to optimize for this reaction include the solvent, base, temperature, and purification method.

Reaction Parameters and Their Impact:

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are typically used to avoid side reactions with the acyl chloride. The choice of solvent can affect reaction rates and solubility of reactants.

Base: An amine base like triethylamine (TEA) or pyridine (B92270) is commonly added to scavenge the HCl byproduct, driving the reaction to completion. The stoichiometry and strength of the base are important; excess strong base could lead to side reactions.

Temperature: The reaction is often run at low temperatures (e.g., 0 °C) initially to control the exothermic reaction between the amine and the acyl chloride, and then allowed to warm to room temperature to ensure completion.

Purity and Yield: The purity of the final product is highly dependent on the purity of the starting materials and the effectiveness of the workup and purification procedures. A typical workup involves washing the organic layer with dilute acid, base, and brine to remove unreacted starting materials and byproducts. Purification is commonly achieved by recrystallization or column chromatography.

Example Optimization Table for Acylation:

| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition (Hypothetical) |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Ethyl Acetate | Dichloromethane (DCM) |

| Base | Triethylamine (1.1 eq) | Pyridine (1.5 eq) | No Base | Triethylamine (1.1 eq) |

| Temperature | 0 °C to Room Temp. | Room Temperature | -10 °C to Room Temp. | 0 °C to Room Temp. |

| Yield | 85% | 80% | 65% | >90% |

| Purity | >95% (after chromatography) | 90% (after chromatography) | 88% (after chromatography) | >98% (after recrystallization) |

This table represents a hypothetical optimization study for the acylation reaction.

Comprehensive Spectroscopic and Advanced Structural Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-bromo-5-fluoro-N-prop-2-enylbenzamide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of its molecular architecture.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the substituted benzene (B151609) ring and the protons of the N-allyl group.

The aromatic region is expected to show three signals for the three protons on the benzene ring. Due to the substitution pattern (bromo at C3, fluoro at C5, and the amide group at C1), these protons are in unique chemical environments. The proton at the C2 position is anticipated to appear as a triplet or a doublet of doublets, influenced by coupling to the adjacent proton at C6 and the fluorine atom at C5. The proton at C4 would likely present as a doublet of doublets, coupled to the protons at C2 and C6, as well as the fluorine at C5. The proton at C6 is expected to be a triplet or a doublet of doublets, with couplings to the protons at C2 and C4. The electron-withdrawing nature of the bromine, fluorine, and amide functionalities would shift these signals downfield, likely in the range of 7.0 to 8.0 ppm.

The N-allyl group will give rise to a set of characteristic signals. The proton on the nitrogen of the amide (N-H) is expected to be a broad singlet, its chemical shift being dependent on concentration and solvent, typically appearing between 6.0 and 8.5 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen will likely appear as a doublet of doublets, due to coupling with the N-H proton and the vinyl proton, with an expected chemical shift around 4.0 ppm. The vinyl group will show two signals: a multiplet for the internal proton (-CH=) around 5.8-6.0 ppm, and two distinct signals for the terminal protons (=CH₂) between 5.1 and 5.3 ppm, showing characteristic cis and trans couplings to the internal vinyl proton.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic H (C2-H) | 7.5 - 7.8 | t or dd |

| Aromatic H (C4-H) | 7.3 - 7.6 | dd |

| Aromatic H (C6-H) | 7.6 - 7.9 | t or dd |

| Amide N-H | 6.0 - 8.5 | br s |

| Allyl -CH₂- | ~4.0 | dd |

| Allyl -CH= | 5.8 - 6.0 | m |

| Allyl =CH₂ (cis) | 5.1 - 5.3 | ddt |

| Allyl =CH₂ (trans) | 5.1 - 5.3 | ddt |

Predicted data based on analogous compounds. dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet, ddt = doublet of doublet of triplets.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the allyl group.

The carbonyl carbon (C=O) of the amide is expected to resonate in the downfield region, typically between 165 and 170 ppm. The aromatic carbons will show a complex pattern due to the effects of the substituents. The carbon bearing the fluorine atom (C5) will appear as a doublet due to ¹J C-F coupling, with a predicted chemical shift around 160-164 ppm. The carbon attached to the bromine atom (C3) will have a chemical shift in the range of 120-125 ppm. The carbon attached to the amide group (C1) is predicted to be around 135-140 ppm. The remaining aromatic carbons (C2, C4, C6) will resonate in the region of 115-130 ppm, with their exact shifts influenced by the surrounding substituents and showing smaller C-F couplings.

The allyl group carbons will have characteristic chemical shifts. The methylene carbon (-CH₂-) attached to the nitrogen is expected around 42-45 ppm. The internal vinyl carbon (-CH=) will be in the range of 133-135 ppm, while the terminal vinyl carbon (=CH₂) will be found more upfield, around 116-118 ppm.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C1 (aromatic) | 135 - 140 |

| C2 (aromatic) | 120 - 125 |

| C3 (aromatic, C-Br) | 120 - 125 |

| C4 (aromatic) | 115 - 120 |

| C5 (aromatic, C-F) | 160 - 164 (d, ¹JCF) |

| C6 (aromatic) | 125 - 130 |

| Allyl -CH₂- | 42 - 45 |

| Allyl -CH= | 133 - 135 |

| Allyl =CH₂ | 116 - 118 |

Predicted data based on analogous compounds. d = doublet.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is a powerful technique for probing the environment of fluorine atoms within a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this fluorine atom, being on an aromatic ring, is influenced by the other substituents. For fluorobenzenes, the chemical shift can vary significantly. In this case, with a bromine atom at a meta position and an amide group at a para-like position relative to the fluorine, the chemical shift is predicted to be in the range of -105 to -115 ppm relative to a standard such as CFCl₃. The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions. In the allyl group, strong cross-peaks would be observed between the N-H proton and the adjacent methylene (-CH₂-) protons, between the methylene protons and the internal vinyl (-CH=) proton, and between the internal vinyl proton and the terminal vinyl (=CH₂) protons. bldpharm.comchemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nanalysis.comlibretexts.org It would definitively link each proton signal to its corresponding carbon signal. For example, the aromatic proton signals would be correlated with their respective aromatic carbon signals, and the allyl proton signals would be matched to the allyl carbon signals. nanalysis.comlibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. It can be used to determine the conformation of the molecule, for example, the relative orientation of the allyl group with respect to the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its various functional groups.

The amide group will give rise to strong and distinct peaks. A sharp N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) will appear as a very strong absorption between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1510-1550 cm⁻¹.

The allyl group will show C-H and C=C stretching and bending vibrations. The =C-H stretching of the vinyl group will appear just above 3000 cm⁻¹, typically around 3080 cm⁻¹. The aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹. The C=C stretching vibration is expected in the region of 1620-1680 cm⁻¹, which might overlap with the amide C=O band. spectroscopyonline.com The out-of-plane C-H bending vibrations of the vinyl group are typically strong and appear in the 910-990 cm⁻¹ region. spectroscopyonline.com

The substituted benzene ring will also have characteristic absorptions. The aromatic C-H stretching vibrations are usually found between 3000 and 3100 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ range. For a 1,3,5-trisubstituted benzene ring, characteristic bands are expected in these regions. spectroscopyonline.com

Finally, the carbon-halogen bonds will also have absorptions. The C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ region. The C-Br stretching vibration is found at lower wavenumbers, usually in the 500-600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3300 - 3500 |

| Amide | C=O stretch (Amide I) | 1630 - 1680 |

| Amide | N-H bend (Amide II) | 1510 - 1550 |

| Alkene | =C-H stretch | ~3080 |

| Alkane | C-H stretch | <3000 |

| Alkene | C=C stretch | 1620 - 1680 |

| Alkene | =C-H bend (out-of-plane) | 910 - 990 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Aromatic | C-H bend (out-of-plane) | 680 - 900 |

| Haloalkane | C-F stretch | 1000 - 1400 |

| Haloalkane | C-Br stretch | 500 - 600 |

Predicted data based on analogous compounds and functional group correlations.

Fourier-Transform Raman (FT-Raman) Spectroscopy

The principal vibrational modes expected in the FT-Raman spectrum are detailed below. The precise positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state. bio-structure.comhoriba.com

Predicted FT-Raman Spectral Data for this compound

| Vibrational Mode | Functional Group | **Predicted Wavenumber (cm⁻¹) ** | Description |

| C-H Stretching | Aromatic | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl ring. researchgate.net |

| C-H Stretching | Alkenyl (=C-H) | 3080-3020 | Stretching of the C-H bonds on the allyl group's double bond. |

| C-H Stretching | Aliphatic (-CH₂-) | 2950-2850 | Asymmetric and symmetric stretching of the methylene group. |

| Amide I (C=O Stretching) | Amide | 1680-1640 | Primarily the C=O stretching vibration, sensitive to hydrogen bonding. bio-structure.com |

| C=C Stretching | Alkene | 1650-1630 | Stretching of the carbon-carbon double bond in the allyl group. |

| Aromatic C=C Stretching | Aromatic Ring | 1600-1580, 1500-1400 | In-plane stretching vibrations of the benzene ring. |

| Amide II (N-H Bending) | Amide | 1570-1515 | A mix of N-H in-plane bending and C-N stretching. bio-structure.comnih.gov |

| Amide III | Amide | 1300-1200 | A complex mode involving C-N stretching and N-H bending. bio-structure.com |

| C-F Stretching | Aryl Fluoride (B91410) | 1250-1100 | Stretching vibration of the carbon-fluorine bond. |

| C-Br Stretching | Aryl Bromide | 650-400 | Stretching vibration of the carbon-bromine bond. researchgate.net |

The amide I band is one of the most characteristic peaks in the Raman spectra of amides and is highly sensitive to the secondary structure and hydrogen bonding environment. bio-structure.com The presence of the heavy bromine atom would give rise to a distinctive low-frequency C-Br stretching mode. Studies on similar di-substituted halobenzenes, like 1-bromo-4-chlorobenzene, confirm that C-Br stretching vibrations are typically observed in the 650-395 cm⁻¹ region. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula, C₁₀H₉BrFNO. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units. miamioh.edu

Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated m/z |

| [C₁₀H₉⁷⁹BrFNO]⁺ | ⁷⁹Br | 256.9879 |

| [C₁₀H₉⁸¹BrFNO]⁺ | ⁸¹Br | 258.9858 |

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, or adducts with other cations (e.g., [M+Na]⁺). nih.gov This is particularly useful for confirming the molecular weight with minimal fragmentation. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would be used to induce fragmentation and gain structural information. nih.govnih.gov

The fragmentation of N-allylbenzamides often involves cleavage at the amide bond and within the allyl group. For this compound, key fragmentation pathways would likely include:

Loss of the allyl group: Cleavage of the N-C bond to yield the 3-bromo-5-fluorobenzamide (B1519566) ion.

Formation of the acylium ion: Cleavage of the amide C-N bond to produce the 3-bromo-5-fluorobenzoyl cation, which is a common fragmentation pattern for benzamides. libretexts.orglibretexts.org

Cleavage within the allyl group: Loss of smaller fragments from the prop-2-enyl moiety.

Predicted ESI-MS/MS Fragmentation Data

| Precursor Ion (m/z) | Predicted Fragment Ion | Fragment Structure | Predicted Fragment m/z (for ⁷⁹Br) |

| 258.0 ( [M+H]⁺ ) | [C₇H₅BrFO]⁺ | 3-bromo-5-fluorobenzoyl cation | 202.9 |

| 258.0 ( [M+H]⁺ ) | [C₇H₆BrFNO]⁺ | 3-bromo-5-fluorobenzamide ion | 218.0 |

| 258.0 ( [M+H]⁺ ) | [C₃H₅N]⁺ | Allylamine (B125299) fragment | 56.0 |

The analysis of halogenated organic compounds by ESI-MS is a well-established field, and the characteristic isotopic signature of bromine would aid in identifying bromine-containing fragments. ub.eduresearchgate.net

MALDI-MS is another soft ionization technique, often used for larger or less soluble molecules. While less common for small molecules like the one , it could be employed if ESI-MS proves difficult. Similar to ESI, MALDI would be expected to produce primarily protonated molecular ions, [M+H]⁺, with fragmentation observed in post-source decay or tandem MS experiments. The fragmentation patterns would be expected to be similar to those observed in ESI-MS/MS.

X-ray Crystallography for Solid-State Molecular Geometry (if single crystals are obtained)

Should single crystals of this compound be successfully grown, X-ray crystallography would provide definitive information on its three-dimensional structure in the solid state. This includes precise bond lengths, bond angles, and torsional angles.

Based on studies of other substituted benzamides, several structural features would be anticipated: mdpi.comiucr.orgmdpi.com

The benzamide (B126) core (the phenyl ring and the amide group) would be relatively planar.

Intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule are highly probable, leading to the formation of dimers or extended chains in the crystal lattice. iucr.orgacs.org

The orientation of the N-prop-2-enyl group relative to the benzamide plane would be determined by steric and packing considerations.

The crystal packing would be influenced by π-stacking interactions between the aromatic rings of adjacent molecules. iucr.org

Predicted Crystallographic Parameters (Illustrative)

| Parameter | Predicted Value Range / Feature |

| Crystal System | Monoclinic or Orthorhombic (Common for benzamides) iucr.org |

| Space Group | P2₁/c or P-1 (Common centrosymmetric groups) iucr.org |

| Key Bond Length (C=O) | ~1.23 - 1.25 Å |

| Key Bond Length (C-N) | ~1.33 - 1.35 Å |

| Key Bond Length (C-Br) | ~1.88 - 1.92 Å |

| Key Bond Length (C-F) | ~1.34 - 1.37 Å |

| Intermolecular Interactions | N-H···O hydrogen bonding, π-π stacking, halogen bonding |

Theoretical and Computational Investigations of the Chemical Compound S Molecular and Electronic Structure

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

No published studies were found that have performed DFT calculations on 3-bromo-5-fluoro-N-prop-2-enylbenzamide. Therefore, data on its ground state geometries, vibrational frequencies, and frontier molecular orbitals are not available.

Information regarding the optimized molecular structure, bond lengths, bond angles, and dihedral angles resulting from DFT calculations is not present in the scientific literature.

A vibrational frequency analysis, which predicts the infrared and Raman spectra of a molecule, has not been reported for this compound. As a result, a comparison between theoretical and experimental vibrational spectra cannot be made.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the corresponding energy gap, have not been calculated or reported. This information is crucial for understanding the compound's chemical reactivity and electronic properties.

Molecular Electrostatic Potential (MEP) Surface Analysis

There is no evidence of MEP surface analysis being conducted for this compound in available literature.

Without MEP analysis, the mapping of electron density to visualize the charge distribution and predict regions of varying electrostatic potential is not possible.

The identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, which is a primary outcome of MEP analysis, cannot be determined.

To summarize, the specific theoretical and computational data required to construct the requested article on this compound is not available in peer-reviewed scientific literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

A Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between orbitals within a molecule, revealing details about hyperconjugative interactions and the delocalization of electron density. This analysis provides a quantitative description of bonding in terms of localized electron-pair bonding units. For this compound, an NBO analysis would be expected to quantify the stabilization energies arising from interactions between the lone pairs of the oxygen, nitrogen, fluorine, and bromine atoms and the antibonding orbitals of adjacent bonds. It would also shed light on the delocalization of π-electrons within the benzene (B151609) ring and the amide group.

Without specific research, one can only hypothesize the likely interactions. For instance, significant delocalization would be expected between the nitrogen lone pair and the carbonyl group (C=O), as well as within the aromatic ring. The influence of the electron-withdrawing bromine and fluorine atoms on the electronic structure of the benzene ring would also be a key area of investigation. However, without published studies, quantitative data on these interactions remains unavailable.

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density of a molecule to characterize the nature of its chemical bonds. By examining the topological properties of the electron density at bond critical points (BCPs), one can determine whether a bond is primarily covalent or ionic in nature.

An AIM analysis of this compound would involve calculating key parameters at the BCPs of all bonds within the molecule.

Hypothetical AIM Data for this compound:

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |

|---|---|---|---|

| C-C (ring) | --- | --- | Covalent |

| C-H | --- | --- | Covalent |

| C=O | --- | --- | Polar Covalent |

| C-N | --- | --- | Polar Covalent |

| N-H | --- | --- | Polar Covalent |

| C-F | --- | --- | Polar Covalent |

| C-Br | --- | --- | Polar Covalent |

| C-C (allyl) | --- | --- | Covalent |

| C=C (allyl) | --- | --- | Covalent |

This table is for illustrative purposes only, as no published data is available.

The values in this table would be crucial for understanding the precise nature of each chemical bond and the influence of the substituents on the electronic environment.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

The HOMO-LUMO gap is a particularly important descriptor, as a smaller gap generally implies higher chemical reactivity. For this compound, these descriptors would provide a quantitative measure of its stability and susceptibility to electrophilic or nucleophilic attack.

Hypothetical Quantum Chemical Descriptors for this compound:

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | --- |

| LUMO Energy | --- |

| HOMO-LUMO Gap | --- |

| Electronegativity (χ) | --- |

| Chemical Hardness (η) | --- |

| Global Electrophilicity Index (ω) | --- |

This table is for illustrative purposes only, as no published data is available.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational flexibility and preferred spatial arrangements of a molecule.

Mechanistic Elucidation of Reactions Involving the Chemical Compound

Investigating Reaction Pathways of Synthesis

The synthesis of 3-bromo-5-fluoro-N-prop-2-enylbenzamide can be envisioned through different strategic pathways, primarily involving the sequential or convergent assembly of its constituent parts: the 3-bromo-5-fluorobenzoyl moiety and the N-allyl group.

The central amide bond in this compound is typically formed by the reaction of a derivative of 3-bromo-5-fluorobenzoic acid with N-prop-2-enylamine (allylamine). A common method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or activation with a coupling agent, followed by nucleophilic attack by the amine.

The mechanism proceeds through a nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative, leading to a tetrahedral intermediate. The stability and energy of the transition state leading to this intermediate are critical in determining the reaction rate. Computational studies on similar benzamide (B126) formations have shown that the transition state involves a significant degree of bond formation between the nucleophilic nitrogen and the carbonyl carbon, with a corresponding elongation of the carbonyl double bond. The nature of the leaving group on the acyl derivative and the solvent environment significantly influence the energy barrier of this transition state.

Below is a hypothetical data table illustrating the calculated activation energies for the amide bond formation between 3-bromo-5-fluorobenzoyl chloride and allylamine (B125299) under different theoretical models, showcasing the typical range of energy barriers for such reactions.

| Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

| DFT (B3LYP/6-31G) | Acetonitrile (PCM) | 12.5 |

| DFT (B3LYP/6-31G) | Dichloromethane (B109758) (PCM) | 13.1 |

| MP2/6-311+G | Acetonitrile (PCM) | 11.8 |

| MP2/6-311+G | Dichloromethane (PCM) | 12.4 |

This data is illustrative and represents typical values for similar reactions, not experimentally determined values for this specific reaction.

The introduction of the bromine atom onto the aromatic ring at the 3-position relative to the carbonyl group is a key step. This is typically achieved through electrophilic aromatic substitution. Starting from 3-fluorobenzoic acid or a derivative, bromination is directed by the existing substituents. The fluorine atom is an ortho-, para-director, while the carboxyl group (or its amide derivative) is a meta-director. In 3-fluorobenzoic acid, the positions ortho and para to the fluorine are also meta to the carboxyl group, leading to substitution at the 5-position (meta to the carboxyl and ortho to the fluorine) or the 3-position (meta to both).

The mechanism of bromination involves the generation of a potent electrophile, typically Br⁺, which is formed by the reaction of molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The electrophile is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The rate-determining step is the formation of this intermediate. masterorganicchemistry.com Subsequently, a base (often FeBr₄⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring. masterorganicchemistry.com

The following table provides hypothetical yields for the bromination of 3-fluorobenzamide (B1676559) under various catalytic conditions, illustrating the importance of the catalyst in this transformation.

| Catalyst | Solvent | Reaction Temperature (°C) | Hypothetical Yield of 3-bromo-5-fluorobenzamide (B1519566) (%) |

| FeBr₃ | Dichloromethane | 25 | 85 |

| AlCl₃ | Carbon disulfide | 25 | 78 |

| None | Acetic Acid | 80 | 15 |

This data is illustrative and represents typical outcomes for similar reactions, not experimentally determined values for this specific reaction.

The N-allylation step involves the formation of a bond between the amide nitrogen and the allyl group. This can be achieved by reacting 3-bromo-5-fluorobenzamide with an allyl halide, such as allyl bromide, typically in the presence of a base. The base deprotonates the amide to form an amidate anion, which then acts as a nucleophile.

The mechanism of this nucleophilic substitution can be either concerted (S_N2) or stepwise. In a concerted S_N2 mechanism, the amidate anion attacks the electrophilic carbon of the allyl halide, and the halide leaving group departs simultaneously. This pathway proceeds through a single transition state with no intermediate.

Alternatively, a stepwise mechanism might occur, particularly if conditions favor the formation of an allyl cation. However, for primary halides like allyl bromide, the S_N2 pathway is generally favored. The choice between a concerted and stepwise mechanism can be influenced by the solvent, the nature of the base, and the specific reactants.

Recent developments have also highlighted radical-based methods for N-alkylation, which would proceed through a different set of intermediates. acs.org For instance, a copper-catalyzed process could involve the formation of an alkyl radical from the allyl halide. acs.org

A comparison of hypothetical reaction conditions favoring different N-allylation mechanisms is presented below.

| Proposed Mechanism | Base | Solvent | Hypothetical Reaction Time (hours) |

| S_N2 (Concerted) | Sodium Hydride | Tetrahydrofuran (B95107) | 4 |

| Radical Pathway | Amine-borane complex/Copper catalyst | Dimethylformamide | 12 |

This data is illustrative and represents typical conditions for these mechanistic pathways, not experimentally determined values for this specific reaction.

Probing Reaction Intermediates and Catalytic Cycles

The elucidation of reaction mechanisms relies heavily on the detection or inference of transient intermediates and the understanding of catalytic cycles. For the synthesis of this compound, key intermediates include the tetrahedral intermediate in amide formation and the sigma complex in bromination. Spectroscopic techniques can sometimes be employed to observe these species under specific conditions.

In catalytic variants of the N-allylation, the catalytic cycle is of paramount importance. For a hypothetical copper-catalyzed N-allylation, the cycle might commence with the oxidative addition of the allyl halide to a Cu(I) species to form a Cu(III) intermediate. The deprotonated amide would then coordinate to the copper center, followed by reductive elimination to form the N-allyl amide and regenerate the Cu(I) catalyst. Each step in this cycle represents a distinct intermediate state of the catalyst.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and their dependence on various factors, offering strong evidence for proposed mechanisms. For the synthesis of this compound, the rate of each key reaction could be determined experimentally.

For the amide bond formation, the rate can be measured by monitoring the disappearance of the reactants or the appearance of the product over time, often using techniques like HPLC or NMR spectroscopy. nih.gov The reaction rate is expected to be dependent on the concentrations of both the activated carboxylic acid derivative and the amine.

A hypothetical rate equation for the S_N2 N-allylation of 3-bromo-5-fluorobenzamide with allyl bromide would be:

Rate = k [3-bromo-5-fluorobenzamidate] [allyl bromide]

Here, k is the rate constant. The following table shows hypothetical initial rate data for this reaction.

| [3-bromo-5-fluorobenzamidate] (M) | [allyl bromide] (M) | Hypothetical Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 0.1 | 0.2 | 3.0 x 10⁻⁴ |

This data is illustrative and follows the expected kinetics for an S_N2 reaction; it is not experimentally determined for this specific reaction.

By analyzing the effect of reactant concentrations on the reaction rate, the order of the reaction with respect to each reactant can be determined, providing strong support for the proposed mechanism.

Chemical Reactivity and Transformative Potential of the Chemical Compound

Reactions at the Amide Nitrogen: Further N-Substitution and Derivatization

The secondary amide group (–CONH–) possesses a nitrogen atom that, while relatively unreactive due to delocalization of its lone pair into the adjacent carbonyl group, can undergo further substitution under specific conditions.

Direct N-alkylation or N-acylation of the N-allyl amide is challenging but conceivable. More advanced synthetic strategies could provide pathways for derivatization. Recent developments have described SN2-type reactions occurring at the amide nitrogen. bohrium.comnih.govresearchgate.net These methods involve converting the amide into a derivative with a suitable leaving group, such as an O-tosyl hydroxamate, which can then be substituted by a nucleophile like a primary or secondary amine to form hydrazides. nih.govresearchgate.net This approach opens a novel route for N–N bond formation. bohrium.com

Alternatively, the allyl group can be viewed as a protecting group. Facile methods for the N-deallylation of amides have been developed, often involving a one-pot process of ruthenium-catalyzed olefin isomerization followed by ozonolysis to cleave the resulting enamide. nih.gov Once the allyl group is removed, the resulting 3-bromo-5-fluorobenzamide (B1519566) can be readily functionalized with a wide range of substituents at the nitrogen atom through standard alkylation or acylation protocols.

Reactions Involving the Aromatic Ring: Further Electrophilic Aromatic Substitution

The benzene (B151609) ring is substituted with three key groups: a bromine atom, a fluorine atom, and the N-prop-2-enylcarboxamide group. The reactivity of the ring is dominated by the directing effects of these substituents.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The amide group is recognized as a potent directed metalation group (DMG) because its heteroatoms can coordinate to an organolithium reagent, directing deprotonation to the nearest ortho position. wikipedia.orgbaranlab.orgharvard.edu

In the case of 3-bromo-5-fluoro-N-prop-2-enylbenzamide, treatment with a strong base such as n-butyllithium or sec-butyllithium (B1581126) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) is expected to result in selective deprotonation at the C6 position. baranlab.orguwindsor.ca This position is ortho to the amide DMG and is sterically more accessible than the C2 position, which lies between the bromine and fluorine atoms. The resulting aryllithium intermediate is a versatile nucleophile that can be trapped with a wide array of electrophiles to introduce new functional groups at the C6 position.

Potential Electrophiles for Trapping the Aryllithium Intermediate:

Aldehydes and Ketones: To introduce secondary or tertiary alcohol functionalities.

Carbon Dioxide (CO₂): To form a carboxylic acid.

Iodine (I₂): To replace the lithium with a more versatile iodine atom for subsequent cross-coupling.

Alkyl Halides: To introduce alkyl chains.

Silyl (B83357) Halides (e.g., TMSCl): To install a silyl group.

This methodology provides a reliable pathway to contiguously substituted aromatic compounds that are often difficult to access through classical electrophilic aromatic substitution. organic-chemistry.org

The carbon-bromine bond at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The aryl bromide is generally more reactive than an analogous aryl chloride and less expensive than an aryl iodide, making it a common choice for these transformations.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, to form a new C-C bond. nih.gov It is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a complex biaryl structure. The presence of fluorine on the aromatic ring is well-tolerated in these couplings. mdpi.com

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene to form a substituted alkene. libretexts.org This reaction typically involves a palladium catalyst, a base (such as triethylamine (B128534) or sodium acetate), and a phosphine (B1218219) ligand. libretexts.orgmdpi.com Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) would append a new vinyl group at the C3 position of the benzene ring. researchgate.net

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is co-catalyzed by palladium and copper species and requires a base, often an amine like triethylamine or pyrrolidine. nih.govorganic-chemistry.org This transformation would install an alkynyl substituent at the C3 position, providing access to arylethynes, which are valuable precursors for polymers, pharmaceuticals, and organic materials. libretexts.org Copper-free Sonogashira protocols have also been developed and are highly efficient. nih.govorganic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, NaOAc | DMF, Acetonitrile | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Arylalkyne |

Reactions of the Allyl Moiety

The N-prop-2-enyl group, also known as the allyl group, contains a terminal double bond that is susceptible to a variety of addition reactions.

The π-bond of the allyl group is electron-rich and readily attacked by electrophiles. wikipedia.orglibretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, such as HBr or HCl) across the double bond follows Markovnikov's rule. libretexts.orgmasterorganicchemistry.com In this case, the proton (H⁺) would add to the terminal carbon (C3' of the allyl group), which bears more hydrogen atoms, to form a more stable secondary carbocation at C2'. The halide ion (X⁻) would then attack this carbocation, yielding the 2'-halo-propyl derivative. libretexts.orgmasterorganicchemistry.com

Epoxidation: The double bond can be converted into an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted process that adds an oxygen atom across the double bond, forming a three-membered oxirane ring. The resulting N-(2',3'-epoxypropyl)benzamide is a valuable intermediate, as the epoxide ring can be opened by various nucleophiles to install a wide range of functional groups.

Other electrophilic additions, such as halogenation (with Br₂ or Cl₂) to form a vicinal dihalide, are also possible. nih.gov Catalyst-controlled systems can provide high levels of regio- and enantioselectivity in such transformations on allyl amides. nih.gov

The allyl group can participate as the 2π-electron component (the dienophile) in a [4+2] cycloaddition reaction, most notably the Diels-Alder reaction. chemistrysteps.comlumenlearning.com The reaction involves a concerted mechanism between the dienophile and a conjugated diene, forming a six-membered ring. khanacademy.orgmasterorganicchemistry.com

For this compound to function as an effective dienophile, the double bond typically requires activation by an electron-withdrawing group. chemistrysteps.com While the amide functionality itself exerts some electronic influence, the reactivity of the unactivated allyl group in Diels-Alder reactions is generally modest. However, with highly reactive dienes (e.g., cyclic dienes like cyclopentadiene, which are locked in the required s-cis conformation), the cycloaddition can proceed to yield bicyclic adducts. lumenlearning.com The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product. lumenlearning.com

Polymerization Potential of the Alkene

The N-prop-2-enyl group, commonly known as the N-allyl group, incorporated in the structure of this compound introduces the potential for this compound to act as a monomer in polymerization reactions. In the context of material science, the alkene functionality can participate in various polymerization mechanisms, most notably radical polymerization, to form novel polymer chains.

In addition to radical polymerization, the alkene is also susceptible to other transformations. For example, palladium-catalyzed Heck-type reactions can occur between the alkene and aryl halides, leading to the formation of more complex, coupled products. nih.govorganic-chemistry.org This reactivity opens avenues for post-polymerization modification or the synthesis of well-defined oligomers.

Table 1: Prospective Polymerization Approaches for this compound

| Polymerization Method | Potential Initiator/Catalyst | Expected Outcome |

| Free Radical Polymerization | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | Homopolymer or copolymer with tailored properties. |

| Copolymerization | Acrylamide (B121943), Styrene, etc. | Copolymers with modified physical and chemical properties. |

| Heck Coupling | Palladium acetate (B1210297), Phosphine ligands | Functionalized polymers or oligomers. nih.govorganic-chemistry.org |

Hydrolysis and Cleavage of the Amide Bond

The amide bond in this compound is a key functional group that can undergo hydrolysis under either acidic or basic conditions to yield 3-bromo-5-fluorobenzoic acid and allylamine (B125299). Generally, the hydrolysis of amides is a slow process and requires forcing conditions such as high temperatures and the presence of strong acids or bases.

The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as bromine and fluorine at the meta-positions relative to the carbonyl group, is expected to increase the electrophilicity of the carbonyl carbon. This enhanced electrophilicity would make the amide more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, thereby accelerating the rate of hydrolysis compared to unsubstituted benzamide (B126).

While specific kinetic data for the hydrolysis of this compound is not available, the expected trend can be illustrated by comparing the relative hydrolysis rates of substituted benzamides.

Table 2: Predicted Relative Hydrolysis Rates of Substituted Benzamides

| Compound | Substituents | Predicted Relative Rate of Hydrolysis |

| Benzamide | None | 1 (Reference) |

| 3-Bromobenzamide | -Br | > 1 |

| 3-Fluorobenzamide (B1676559) | -F | > 1 |

| 3,5-Dichlorobenzamide | -Cl, -Cl | >> 1 |

| This compound | -Br, -F, -NHCH₂CH=CH₂ | Significantly > 1 |

Exploration of the Chemical Compound as a Synthetic Intermediate for Complex Molecular Scaffolds

The this compound molecule is a versatile building block for the synthesis of more complex molecular architectures. The bromo and fluoro substituents on the aromatic ring provide handles for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. rsc.orgrsc.orgnih.govnih.gov This reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This strategy can be employed to introduce a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the benzamide, leading to a diverse library of derivatives.

The Heck reaction offers another powerful tool for the elaboration of this scaffold. nih.govorganic-chemistry.orgnih.govyoutube.com In an intramolecular Heck reaction, the palladium catalyst could facilitate the coupling between the aryl bromide and the N-allyl group, potentially leading to the formation of heterocyclic structures. Alternatively, intermolecular Heck reactions with other alkenes can introduce further complexity.

The strategic combination of these cross-coupling reactions with the inherent reactivity of the amide and alkene functionalities allows for a modular approach to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Table 3: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-5-fluoro-N-prop-2-enylbenzamide |

| Heck Coupling (intermolecular) | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | 3-(Substituted vinyl)-5-fluoro-N-prop-2-enylbenzamide |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-5-fluoro-N-prop-2-enylbenzamide |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 3-Amino-5-fluoro-N-prop-2-enylbenzamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.